molecular formula C12H11NO2 B14449255 Phenol, 2-[[(2-furanylmethyl)imino]methyl]- CAS No. 76152-10-8

Phenol, 2-[[(2-furanylmethyl)imino]methyl]-

Cat. No.: B14449255
CAS No.: 76152-10-8
M. Wt: 201.22 g/mol
InChI Key: INBUCGHEKJIOHS-UHFFFAOYSA-N
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Description

Phenol, 2-[[(2-furanylmethyl)imino]methyl]- is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a phenol group and a furan ring connected through an imine linkage. Schiff bases are known for their versatility and have been extensively studied for their applications in various fields such as coordination chemistry, catalysis, and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-[[(2-furanylmethyl)imino]methyl]- can be synthesized through a Schiff base reaction, which involves the condensation of 2-furanylmethylamine with salicylaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for Phenol, 2-[[(2-furanylmethyl)imino]methyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(2-furanylmethyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2-[[(2-furanylmethyl)imino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-[[(2-furanylmethyl)imino]methyl]- involves its ability to form stable complexes with metal ions. The imine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form chelates. These metal complexes can exhibit enhanced catalytic, antimicrobial, and antioxidant activities due to the stabilization of reactive intermediates and the facilitation of electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[[(phenylamino)methyl]-: Similar structure but with a phenyl group instead of a furan ring.

    Phenol, 2-[[(4-methoxyphenyl)imino]methyl]-: Contains a methoxy-substituted phenyl group.

    Phenol, 2-[[(pyridin-2-ylimino)methyl]-: Features a pyridine ring instead of a furan ring

Uniqueness

Phenol, 2-[[(2-furanylmethyl)imino]methyl]- is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and ability to form metal complexes, making it a valuable compound for specific applications in coordination chemistry and catalysis .

Properties

76152-10-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(furan-2-ylmethyliminomethyl)phenol

InChI

InChI=1S/C12H11NO2/c14-12-6-2-1-4-10(12)8-13-9-11-5-3-7-15-11/h1-8,14H,9H2

InChI Key

INBUCGHEKJIOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCC2=CC=CO2)O

Origin of Product

United States

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